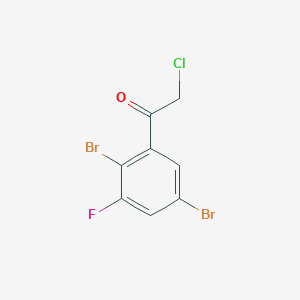

2',5'-Dibromo-3'-fluorophenacyl chloride

Description

2',5'-Dibromo-3'-fluorophenacyl chloride is a halogenated aromatic compound featuring bromine atoms at the 2' and 5' positions, a fluorine atom at the 3' position, and a reactive chloride group at the phenacyl moiety. Its synthesis likely involves halogenation and functional group substitution reactions, as inferred from methods described for related compounds in the evidence .

Properties

IUPAC Name |

2-chloro-1-(2,5-dibromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-4-1-5(7(13)3-11)8(10)6(12)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAJITFJXOKWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CCl)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dibromo-3’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride derivatives. One common method includes the following steps:

Bromination: Phenacyl chloride is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in an aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: On an industrial scale, the production of 2’,5’-Dibromo-3’-fluorophenacyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dibromo-3’-fluorophenacyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Amides and Thioethers: Formed through nucleophilic substitution.

Oxidized Derivatives: Such as carboxylic acids or alcohols, depending on the oxidizing conditions.

Scientific Research Applications

2’,5’-Dibromo-3’-fluorophenacyl chloride is utilized in various fields due to its reactivity and structural properties:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for studying biological pathways.

Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’,5’-Dibromo-3’-fluorophenacyl chloride exerts its effects involves the interaction with nucleophiles, leading to the formation of covalent bonds. This reactivity is primarily due to the electron-withdrawing effects of the bromine and fluorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack.

Molecular Targets and Pathways:

Nucleophilic Sites: The carbonyl carbon is the primary site for nucleophilic attack.

Pathways: The compound can participate in various synthetic pathways, leading to the formation of diverse chemical entities.

Comparison with Similar Compounds

Positional Isomers: 2',6'-Dibromo-3'-fluorophenacyl Chloride

This isomer differs in the placement of bromine atoms (2' and 6' positions instead of 2' and 5'). Key distinctions include:

- This may result in a higher melting point, as seen in analogous compounds (e.g., 5:5'-dibromo-3:3'-dimethyl-4:4'-di-carboxyethylpyrromethene derivatives with m.p. 158–202°C ).

- Reactivity : The 2',6' isomer’s bromine positions may sterically hinder electrophilic substitution reactions at the aromatic ring, whereas the 2',5' isomer’s bromine arrangement could allow for more accessible reaction sites.

Halogen-Substituted Analogues: 3'-Bromo-2'-chloro-5'-fluorophenacyl Chloride (CAS 1805518-64-2)

This compound (discussed in ) replaces one bromine atom with chlorine at the 2' position. Notable differences:

- Physical Properties : The molecular weight (293.156 g/mol) is lower than that of the dibromo-fluorophenacyl chloride derivatives, which could influence solubility and volatility.

4',5'-Dibromo-2'-fluorophenacyl Chloride (CAS 1807033-73-3)

This positional isomer () features bromine at 4' and 5' positions and fluorine at 2'. Key contrasts:

- Substituent Effects : The fluorine atom at the 2' position may exert a stronger ortho-directing effect compared to fluorine at 3', altering regioselectivity in further functionalization reactions.

- Steric Considerations : The 4',5'-dibromo substitution creates a crowded meta configuration, which might reduce reaction rates in comparison to the 2',5' isomer.

Other Halogenated Phenacyl Derivatives

Compounds like (2',7'-dibromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)mercury (CAS 324-01-6 ) highlight the impact of additional functional groups (e.g., mercury coordination, spirocyclic frameworks) on stability and applications. However, these are distinct from the phenacyl chloride derivatives due to their metal-containing structures.

Biological Activity

2',5'-Dibromo-3'-fluorophenacyl chloride is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and applications in research, supported by relevant data tables and case studies.

The compound's structure includes bromine and fluorine substituents on a phenacyl chloride framework, which influences its reactivity and biological interactions. The molecular formula is C9H6Br2ClF, and its IUPAC name is this compound.

The biological activity of this compound primarily involves its ability to interact with nucleophilic sites in proteins. It can form covalent bonds with amino acids, particularly cysteine and lysine residues, leading to enzyme inhibition. This mechanism makes it a valuable tool for studying protein functions and enzyme kinetics.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : Particularly in proteases and kinases, which are crucial for cellular signaling.

- Cytotoxic Effects : Shown to induce apoptosis in certain cancer cell lines.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Enzyme Inhibition | Trypsin | 50% inhibition at 10 µM | |

| Cytotoxicity | HeLa cells | IC50 = 15 µM |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The compound exhibited significant inhibitory effects on Staphylococcus aureus, suggesting potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition Profile

In vitro assays were conducted to assess the inhibition of serine proteases by the compound. The results indicated that at concentrations above 10 µM, there was a notable decrease in enzyme activity, highlighting its potential as a lead compound for drug development targeting protease-related diseases.

Case Study 3: Cytotoxicity in Cancer Research

The cytotoxic effects of the compound were tested on HeLa cervical cancer cells. The results revealed an IC50 value of 15 µM, indicating that the compound effectively induces cell death at relatively low concentrations. This positions it as a candidate for further investigation in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.